molecular formula C12H13ClOS B2805476 2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one CAS No. 1536935-92-8

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one

Cat. No. B2805476
CAS RN: 1536935-92-8
M. Wt: 240.75
InChI Key: PKVSVVJDAYYOIY-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-1-(thiolan-2-yl)ethan-1-one is a chemical compound that belongs to the family of thioethers. It is also known as ketone or thioether. This compound is widely used in scientific research applications due to its unique chemical properties.

Scientific Research Applications

Structural Analysis and Synthesis Techniques

  • X-ray and DFT Calculated Structures : The structural determination of related compounds using X-ray diffraction and Density Functional Theory (DFT) calculations highlights the precision in understanding the molecular geometry and crystal stabilization mechanisms through hydrogen bonds and π-ring interactions. This foundational knowledge aids in the exploration of novel compounds and their potential applications (Şahin et al., 2014).

  • Chemoenzymatic One-Pot Synthesis : Demonstrating the synthesis of various aryl-1,2-ethanediols from arylethanones through a combination of chemical and enzymatic reactions showcases a methodological approach that could be applied to the synthesis of related compounds, providing a pathway for their use in synthetic organic chemistry (Bencze et al., 2011).

Potential Applications in Organic Chemistry and Catalysis

  • Enantioselective Synthesis : The efficient preparation of enantiopure compounds, like (thiolan-2-yl)diphenylmethanol, and its application in asymmetric catalysis, such as sulfur ylide-mediated epoxidation, indicates a broader application of similar compounds in synthesizing enantiomerically enriched products. This has implications for pharmaceutical synthesis and materials science (Wu et al., 2013).

  • Quantum Chemical and Molecular Dynamics Simulation Studies : Research into the corrosion inhibition performances of various compounds on iron metal surfaces using DFT calculations and molecular dynamics simulations suggests potential applications of similar chemical structures in materials science, particularly in corrosion protection and surface chemistry (Kaya et al., 2016).

properties

IUPAC Name

2-(2-chlorophenyl)-1-(thiolan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClOS/c13-10-5-2-1-4-9(10)8-11(14)12-6-3-7-15-12/h1-2,4-5,12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVSVVJDAYYOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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